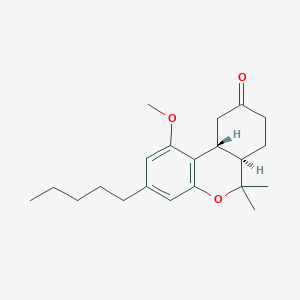

9-Keto-cannabinoid methyl ether

Description

Structure

3D Structure

Properties

CAS No. |

135415-65-5 |

|---|---|

Molecular Formula |

C21H30O3 |

Molecular Weight |

330.5 g/mol |

IUPAC Name |

(6aR,10aR)-1-methoxy-6,6-dimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-one |

InChI |

InChI=1S/C21H30O3/c1-5-6-7-8-14-11-18(23-4)20-16-13-15(22)9-10-17(16)21(2,3)24-19(20)12-14/h11-12,16-17H,5-10,13H2,1-4H3/t16-,17-/m1/s1 |

InChI Key |

JVCWJGIDSNOHET-IAGOWNOFSA-N |

SMILES |

CCCCCC1=CC2=C(C3CC(=O)CCC3C(O2)(C)C)C(=C1)OC |

Isomeric SMILES |

CCCCCC1=CC2=C([C@@H]3CC(=O)CC[C@H]3C(O2)(C)C)C(=C1)OC |

Canonical SMILES |

CCCCCC1=CC2=C(C3CC(=O)CCC3C(O2)(C)C)C(=C1)OC |

Synonyms |

9-kcme 9-keto-cannabinoid methyl ethe |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of 9 Keto Cannabinoid Methyl Ether

Total Synthesis Approaches to 9-Keto-cannabinoid Methyl Ether

The total synthesis of this compound has been a subject of scientific inquiry, leading to the development of strategic routes to access its unique tricyclic core. These approaches are critical for producing the compound for further research and as a precursor for other cannabinoid analogues.

Synthesis from (+)-Apoverbenone: Foundational Route

A seminal and foundational five-step synthesis of this compound commences with the chiral starting material, (+)-apoverbenone. Current time information in Kaohsiung City, TW.nih.gov This pathway strategically constructs the cannabinoid framework through a series of carefully orchestrated chemical transformations.

The initial and crucial carbon-carbon bond-forming step involves the condensation of (+)-apoverbenone with an appropriate aryllithium reagent. nih.gov Specifically, a protected olivetol (B132274) derivative, where the phenolic hydroxyl groups are masked with methoxymethyl (MOM) ethers, is treated with a strong base to generate the corresponding aryllithium species. This nucleophilic reagent then adds to the carbonyl group of (+)-apoverbenone, establishing the basic skeleton of the cannabinoid. This reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures (-78 °C) to ensure regioselectivity and minimize side reactions. The choice of the aryllithium reagent is pivotal as it dictates the nature of the aromatic portion of the final cannabinoid molecule.

Following the condensation reaction, the newly formed tertiary allylic alcohol is susceptible to rearrangement. To circumvent this, an oxidative rearrangement is employed using an oxidizing agent, which converts the alcohol into a more stable enone. researchgate.net Subsequently, the methoxymethyl (MOM) ether protecting groups on the aromatic ring are removed. This deprotection is typically achieved through acid-catalyzed hydrolysis, for instance, by using hydrochloric acid in a protic solvent like methanol. nih.gov Careful control of the reaction conditions is essential to selectively cleave the MOM ethers without inducing other undesired transformations.

With the phenolic hydroxyl groups unmasked, the stage is set for the key cyclization reaction to form the characteristic tricyclic dibenzo[b,d]pyran core of the cannabinoid. This transformation is typically effected by treatment with a Brønsted acid, such as p-toluenesulfonic acid (p-TsOH), or a Lewis acid like boron trifluoride etherate (BF₃·OEt₂). nih.govnih.gov The reaction proceeds via an intramolecular electrophilic aromatic substitution, where one of the phenolic hydroxyl groups attacks a protonated form of the cyclohexene (B86901) ring. This acid-catalyzed cyclization is a critical step that establishes the stereochemistry of the newly formed ring junction. The resulting intermediate then undergoes dehydration to yield the stable tricyclic system. The yield for this cyclization step is reported to be in the range of 65–72% after purification by column chromatography.

| Step | Reagents and Conditions | Product | Yield (%) |

| Cyclization | p-Toluenesulfonic acid (p-TsOH), Toluene, Reflux | Tricyclic benzopyranone | 65-72 |

The final step in this foundational synthesis is the reduction of the C9-keto group. Current time information in Kaohsiung City, TW.nih.gov This is selectively achieved using a dissolving metal reduction, most commonly with lithium in liquid ammonia (B1221849) at low temperatures (-33 °C). This method, known as the Birch reduction, is effective for reducing α,β-unsaturated ketones and is well-suited for this transformation as it generally does not affect the aromatic ring or ether functionalities present in the molecule. This step yields the target compound, this compound.

Targeted Derivatization Strategies for this compound Analogs

Targeted derivatization allows for the fine-tuning of molecular properties, facilitating detailed biological investigation. For this compound, these strategies primarily focus on isotopic labeling for metabolic tracking and modular synthesis to generate structural diversity for pharmacological screening.

Isotopically labeled analogs are indispensable tools in drug metabolism studies and serve as superior internal standards for quantitative analysis by mass spectrometry. the-ltg.org The incorporation of stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C) provides a mass signature that allows for the unambiguous differentiation of the compound and its metabolites from endogenous matrix components.

Deuterium Labeling: Strategies for deuterium labeling of cannabinoids often involve the use of deuterated precursors. For instance, the synthesis of side-chain deuterated Δ⁹-tetrahydrocannabivarins (Δ⁹-THCVs) has been achieved using specifically deuterated 5-propylresorcinols in the initial condensation step. researchgate.net A similar approach can be envisioned for this compound, where a deuterated olivetol analog would be used in the aryllithium condensation with (+)-apoverbenone. Another documented method involves the synthesis of a deuterated carboxy-THC derivative, which introduces the deuterium label onto the side chain at a later stage. future4200.com

Carbon-13 Labeling: Carbon-13 labeled compounds are often preferred over their deuterated counterparts as they exhibit virtually identical physicochemical properties and chromatographic retention times to the unlabeled analyte, which helps to negate analytical variability caused by matrix effects or ion suppression in LC-MS methods. the-ltg.orgnih.gov

A robust strategy for preparing ¹³C-labeled cannabinoids involves the synthesis of a labeled olivetol core, which is then incorporated into the final structure. nih.govmdpi.com This modular approach is directly applicable to the synthesis of labeled this compound. The synthesis would proceed as follows:

Synthesis of [¹³C₄]-Olivetol: A Wurtz-type coupling reaction is performed between 1-(bromomethyl)-3,5-dimethoxy-benzene and a Grignard reagent prepared from [¹³C₄]-n-bromobutane. This reaction, catalyzed by dilithium (B8592608) tetrachlorocuprate, yields [¹³C₄]-1-(3,5-dimethoxyphenyl)pentane. nih.gov Subsequent demethylation of the ether groups furnishes the key intermediate, [¹³C₄]-olivetol. nih.gov

Condensation and Cyclization: The resulting [¹³C₄]-olivetol is then used in the established synthetic sequence for this compound. It is first converted to its aryllithium derivative and condensed with (+)-apoverbenone. nih.gov The subsequent steps of oxidation, hydrolysis of any protecting groups, and acid-catalyzed cyclization would proceed as in the synthesis of the unlabeled compound to yield the final ¹³C-labeled product. mdpi.com

Table 1: Key Intermediates in the Synthesis of [¹³C₄]-9-Keto-cannabinoid Methyl Ether

| Compound Name | Molecular Formula | Role in Synthesis |

| [¹³C₄]-n-Bromobutane | C₄H₉Br (with 4 ¹³C atoms) | Isotopic source material |

| [¹³C₄]-1-(3,5-dimethoxyphenyl)pentane | C₁₃H₂₀O₂ (with 4 ¹³C atoms) | Labeled precursor to olivetol |

| [¹³C₄]-Olivetol | C₁₁H₁₆O₂ (with 4 ¹³C atoms) | Key labeled building block |

| [¹³C₄]-9-Keto-cannabinoid methyl ether | C₂₁H₃₀O₃ (with 4 ¹³C atoms) | Final labeled target compound |

The inherent design of the synthesis for this compound lends itself to modular approaches for generating novel analogs. This flexibility is crucial for exploring structure-activity relationships and creating compounds that mimic potential metabolites for identification and study.

Novel Structural Analogs: The key to modular synthesis lies in the initial condensation step. The reaction between (+)-apoverbenone and an aryllithium reagent allows for variation in the aromatic portion of the cannabinoid scaffold. By substituting olivetol (which provides the characteristic C5 pentyl side chain) with other resorcinol (B1680541) derivatives, a library of analogs with different alkyl side chains can be produced. This modification of the alkyl chain length is a well-established strategy for altering cannabinoid receptor affinity and efficacy. researchgate.net For example, using 5-heptylresorcinol (B1329325) instead of olivetol would lead to the corresponding C7-side chain analog of this compound.

Table 2: Examples of Resorcinol Derivatives for Modular Synthesis

| Resorcinol Derivative | Resulting Side Chain | Potential Analog |

| Divarinol | Propyl (C3) | 3-Propyl-9-Keto-cannabinoid methyl ether |

| Olivetol | Pentyl (C5) | This compound |

| 5-Heptylresorcinol | Heptyl (C7) | 3-Heptyl-9-Keto-cannabinoid methyl ether |

Metabolite Mimics: this compound is an excellent precursor for the synthesis of cannabinoid metabolites. nih.gov Major metabolic pathways for cannabinoids like Δ⁹-THC involve oxidation, often leading to 11-hydroxy and 11-nor-9-carboxy derivatives. The 9-keto functionality serves as a synthetic handle to access these structures. For example, syntheses of 11-nor-9-carboxy-Δ⁹-THC, a major human metabolite, have been developed that proceed through a 9-keto intermediate. mdpi.comacs.org Applying similar chemical logic, this compound could be used to synthesize the corresponding carboxy metabolite mimic, which would be invaluable as an analytical standard for metabolic studies. The synthesis of a deuterated 11-nor-9-carboxy-Δ⁹-THC methyl ester methyl ether has been reported, demonstrating the feasibility of creating such complex, functionalized mimics from cannabinoid precursors. future4200.com

Structural Characterization and Stereochemical Considerations in 9 Keto Cannabinoid Methyl Ether Research

Distinctive Structural Features of 9-Keto-cannabinoid Methyl Ether and their Chemical Implications

This compound is a synthetic cannabinoid derivative that serves as a key intermediate in the synthesis of various cannabinoid metabolites and analogues. nih.gov Its chemical structure possesses two defining features that distinguish it from naturally occurring cannabinoids like Δ⁹-tetrahydrocannabinol (Δ⁹-THC): a ketone group at the C-9 position and a methyl ether group at the C-1 phenolic position.

The second key feature is the methyl ether at the C-1 position, replacing the typical phenolic hydroxyl group found in most phytocannabinoids. This modification has significant chemical implications. The phenolic hydroxyl group in cannabinoids like Δ⁹-THC is known to be crucial for high-affinity binding to cannabinoid receptors (CB1 and CB2). nih.gov By replacing this hydroxyl group with a methyl ether, the hydrogen-bonding capability at this position is eliminated, which can impact receptor interaction and subsequent biological activity. nih.gov Research on related ether analogues of Δ⁸-THC and Δ⁹-THC has shown that while the phenolic hydroxyl is important for potent agonist activity, some methyl ether derivatives retain a degree of cannabinoid-like effects, such as antinociceptive and cataleptic activity in mice. nih.govcaymanchem.comcaymanchem.com

The synthesis of this compound, first reported in 1991, begins with the monoterpene (+)-apoverbenone. nih.gov A critical step in the synthetic pathway is the acid-catalyzed cyclization to form the tricyclic cannabinoid core. During this reaction, the methyl ether group is thought to play a role in stabilizing the carbocation intermediate through resonance, facilitating the ring closure.

Table 1: Structural Comparison of this compound and Related Compounds

| Compound | Key Structural Features | Chemical Formula | Molecular Weight ( g/mol ) |

| This compound | C-9 ketone, C-1 methyl ether, dibenzo[b,d]pyran core. | C₂₁H₃₀O₃ | 330.5 |

| Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) | C-1 phenolic hydroxyl, Δ⁹ double bond, dibenzo[b,d]pyran core. | C₂₁H₃₀O₂ | 314.5 |

| Cannabinol (B1662348) (CBN) | C-1 phenolic hydroxyl, aromatic dibenzo[b,d]pyran core. | C₂₁H₂₆O₂ | 310.4 |

| Nabilone | Synthetic cannabinoid with a C-9 ketone and a dimethylheptyl side chain. | C₂₄H₃₆O₃ | 388.5 |

Stereochemical Influence on Synthesis and Biological Activity of this compound

Stereochemistry is a critical factor in the chemistry of cannabinoids, as the spatial arrangement of atoms significantly influences their interaction with biological targets. In this compound, the stereochemistry is defined by the chiral centers at the C-6a and C-10a positions of the dibenzo[b,d]pyran ring system. The specific configuration is designated as (6aR,10aR), which is analogous to the stereochemistry of the naturally occurring and psychoactive (-)-Δ⁹-THC. acs.org

The synthesis of this compound is inherently stereospecific, a feature dictated by the choice of starting material. The synthesis utilizes (+)-apoverbenone, an optically active bicyclic monoterpene. nih.govfuture4200.com This chiral precursor guides the formation of the desired stereoisomer during the condensation and cyclization steps, leading to the specific (6aR,10aR) configuration. This approach is a hallmark of many synthetic strategies for cannabinoids, where controlling the stereochemistry is essential for obtaining the biologically active isomer. future4200.com

The stereochemical configuration at C-6a and C-10a is paramount for biological activity within the classical cannabinoid scaffold. Studies on various cannabinoid analogues have consistently demonstrated that the (6aR,10aR) trans-stereoisomer exhibits the highest affinity for cannabinoid receptors and, consequently, the most potent pharmacological effects. acs.org While the biological activity of this compound itself is not extensively characterized, its role as a precursor implies that preserving this specific stereochemistry is crucial for synthesizing biologically active downstream metabolites and analogues. nih.gov The ether and ketone modifications at other positions modulate this activity, but the foundational stereochemistry of the ring fusion remains a primary determinant of cannabinoid-like effects. nih.gov

Table 2: Stereochemical Details of this compound

| Feature | Description | Implication |

| Chiral Centers | C-6a and C-10a | The spatial orientation at these centers defines the overall shape of the molecule. |

| Specific Configuration | (6aR,10aR) | This configuration is analogous to the most active natural cannabinoids like (-)-Δ⁹-THC. |

| Synthetic Origin of Stereochemistry | Use of (+)-apoverbenone as a chiral starting material. nih.govfuture4200.com | Ensures a stereospecific synthesis, yielding the desired enantiomer. |

| Influence on Activity | The (6aR,10aR) configuration is essential for significant interaction with cannabinoid receptors. | The biological potential of any derived compound is fundamentally linked to retaining this core stereostructure. |

Analytical Methodologies for the Characterization and Quantification of 9 Keto Cannabinoid Methyl Ether

Advanced Chromatographic Techniques

Chromatography is fundamental to the analysis of cannabinoids, enabling the separation of individual compounds from complex matrices. For a synthetic derivative like 9-Keto-cannabinoid methyl ether, these techniques are crucial for assessing the success of a synthesis and for isolating the compound from starting materials, byproducts, and isomers.

High-Performance Liquid Chromatography (HPLC), particularly when coupled with Ultraviolet (UV) detection, is widely regarded as a gold standard for cannabinoid analysis and purity assessment. mdpi.com This technique is prized for its ability to separate non-volatile and thermally sensitive compounds, which is a common characteristic of cannabinoids. In the context of this compound, HPLC is instrumental in post-synthesis purification.

Research has shown that purification of the crude product via gradient chromatography is effective. Using a silica (B1680970) gel column with a diisopropyl ether (DIPE) and petroleum ether gradient, it is possible to resolve this compound from isomers such as Δ⁸-THC and Δ⁹-THC, achieving purities as high as 96%. The selection of two different wavelengths can enhance the specificity of the quantification method. mdpi.com

Table 1: Illustrative HPLC-UV Parameters for Cannabinoid Purity Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 2.7 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water (with formic acid) | To effectively separate compounds with varying polarities. |

| Flow Rate | 0.8 - 1.5 mL/min | Controls the speed of separation and resolution. |

| Column Temp. | 25 - 40 °C | Ensures reproducible retention times. |

| Detection | UV Detector at ~280 nm | 280 nm is a common maximum absorption wavelength for phenolic compounds. mdpi.com |

| Injection Vol. | 5 - 20 µL | The amount of sample introduced into the system. |

This table represents typical conditions for cannabinoid analysis and may be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for both identifying and quantifying cannabinoids. nih.gov The gas chromatograph separates volatile compounds, which are then ionized and detected by the mass spectrometer, providing a unique fragmentation pattern or "fingerprint" for each compound.

For cannabinoids, a derivatization step is often necessary prior to GC-MS analysis to increase their volatility and prevent thermal degradation in the hot injector port. nih.gov Since the total amount of a cannabinoid like THC is often defined by the combined concentration of its acidic and neutral forms (e.g., THCA and THC), the heat of the GC injection port can cause decarboxylation, converting the acidic form to the neutral form. ascld.org While this compound does not have a carboxylic acid group, derivatization can still improve its chromatographic behavior. GC-MS is particularly useful for separating isomers and provides high sensitivity, making it suitable for quantifying the compound even at low concentrations.

Table 2: Representative GC-MS Parameters for Cannabinoid Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Capillary column (e.g., DB-5MS, 30 m x 0.25 mm) | Provides high-resolution separation of volatile compounds. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Oven Program | Temperature gradient (e.g., 170°C to 250°C) | Separates compounds based on their boiling points. mdpi.com |

| Injector Temp. | ~270 °C | Volatilizes the sample for entry into the column. mdpi.com |

| Ionization Mode | Electron Impact (EI) at 70 eV | Fragments the molecule to produce a characteristic mass spectrum. |

| Detector | Mass Spectrometer (Quadrupole or ToF) | Detects and identifies fragments based on their mass-to-charge ratio. |

| Derivatization | With agents like BSTFA | Increases volatility and thermal stability of the analyte. nih.gov |

This table represents typical conditions for cannabinoid analysis and may be adapted for this compound.

State-of-the-Art Spectroscopic Techniques

Spectroscopic techniques are indispensable for the definitive identification of chemical structures. For a synthetic compound, these methods provide unambiguous proof of its molecular structure, which chromatographic methods alone cannot offer.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules, including cannabinoids. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule.

Complete assignment of the structure of this compound would be achieved using a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (such as COSY, HMQC, and HMBC). nih.govresearchgate.net These 2D techniques reveal correlations between different atoms, allowing for the unambiguous assignment of every proton and carbon in the molecule. This is critical for confirming the position of the ketone group at C9 and the methyl ether substitution, distinguishing it from other cannabinoids. The chemical shifts in NMR spectra are highly sensitive to the molecular environment, for instance, the aromaticity of cannabinol (B1662348) results in its angular methyl groups having identical ¹H-NMR shifts. nih.govresearchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Moieties in this compound

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | 6.0 - 6.5 | 105 - 160 |

| -OCH₃ (ether) | ~3.8 | ~55 |

| C=O (ketone) | N/A | >190 |

| Alkyl Chain Protons | 0.8 - 2.5 | 14 - 40 |

| Terpenoid Ring Protons | 1.0 - 3.0 | 20 - 50 |

Note: These are predicted values based on the analysis of similar cannabinoid structures and are for illustrative purposes. Actual values require experimental determination.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) combines the separation power of HPLC with the high mass accuracy and sensitivity of HRMS. nih.gov This makes it an ideal technique for detecting and quantifying compounds at very low concentrations (trace analysis) and for identifying unknown compounds in complex biological samples (metabolomics). uzh.chnih.gov

For this compound, LC-HRMS would be the method of choice for studying its metabolic fate. After administration in a biological system, researchers could use LC-HRMS to identify potential phase I and phase II metabolites in matrices like plasma or urine. nih.govresearchgate.net The high mass accuracy of an HRMS detector (like an Orbitrap or TOF) allows for the determination of the elemental composition of metabolites, facilitating their identification. nih.gov The use of isotopically labeled versions of the parent compound can further aid in tracking metabolic pathways.

Table 4: General LC-HRMS Parameters for Cannabinoid Metabolite Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Chromatography | Reverse-Phase or HILIC | RP for non-polar and HILIC for polar metabolites. uzh.ch |

| Mobile Phase | Gradient of Acetonitrile/Methanol and Water with additives | To achieve separation of metabolites with diverse polarities. |

| Ionization Source | Electrospray Ionization (ESI), Positive/Negative Mode | Generates ions from the separated compounds for MS analysis. |

| Mass Analyzer | Orbitrap, Q-TOF | Measures mass-to-charge ratios with high accuracy and resolution. |

| Scan Mode | Full Scan with Data-Dependent MS/MS | Full scan detects all ions; MS/MS fragments selected ions for structural data. |

| LLOQ | As low as 0.2 ng/mL in plasma | Demonstrates high sensitivity for trace-level detection. nih.gov |

This table represents typical conditions for cannabinoid metabolite analysis and may be adapted for this compound.

Method Validation and Considerations for Analytical Reproducibility

To ensure that analytical results are reliable, consistent, and fit for their intended purpose, rigorous method validation is essential. ansi.org This is particularly critical in the analysis of cannabinoids, where accuracy can have significant regulatory and scientific implications. mdpi.comlabstat.com

A validated method provides a high degree of confidence in the reported data. labstat.com The validation process involves a series of experiments designed to assess several key performance characteristics. ansi.orgnih.gov

Key parameters for analytical method validation include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. labstat.com

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Range: The concentration interval over which the method is shown to be precise, accurate, and linear. labstat.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed using certified reference materials or by spiking a blank matrix with a known amount of the analyte. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is evaluated at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. nih.gov

Intermediate Precision (Inter-assay precision): Precision within the same laboratory but with different analysts, on different days, or with different equipment. nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. labstat.com

Table 5: Method Validation Parameters and Typical Acceptance Criteria for Cannabinoid Analysis

| Parameter | Acceptance Criteria | Reference |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | nih.gov |

| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) | nih.gov |

| Precision (RSD%) | ≤ 15% (≤ 20% for LLOQ) | nih.gov |

| Extraction Recovery | Consistent, reproducible, and within an acceptable range (e.g., 60-85%) | nih.gov |

| Specificity | No significant interfering peaks at the retention time of the analyte. | labstat.com |

Biochemical and Preclinical Pharmacological Investigations of 9 Keto Cannabinoid Methyl Ether

Cannabinoid Receptor Binding Affinity and Selectivity Studies

The primary targets for cannabinoids are the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). nih.gov The affinity and selectivity of a ligand for these receptors are fundamental determinants of its pharmacological effects.

A standard method for determining the binding affinity of a test compound for cannabinoid receptors is the in vitro radioligand binding assay. nih.gov This technique involves using a radiolabeled cannabinoid agonist with high affinity for both CB1 and CB2 receptors, such as [3H]CP-55,940, in a competitive binding experiment. nih.govwindows.net

In this assay, membranes from cells expressing either CB1 or CB2 receptors are incubated with a fixed concentration of [3H]CP-55,940 and varying concentrations of the unlabeled test compound (in this case, 9-Keto-cannabinoid methyl ether). The test compound competes with the radioligand for binding to the receptor. By measuring the concentration of the test compound required to displace 50% of the bound [3H]CP-55,940 (the IC50 value), its inhibitory constant (Ki) can be calculated. A lower Ki value signifies a higher binding affinity. researchgate.net While this is the standard method, specific Ki values for this compound are not documented in available research.

The predicted binding profile of this compound can be contextualized by comparing its structure to cannabinoids with known receptor affinities. Key structural differences, such as the presence of a methyl ether at the C1 position and a ketone at the C9 position, are critical.

Research on cannabinoid ethers indicates that replacing the C1 phenolic hydroxyl group—a key pharmacophore for CB1 interaction—with a methyl ether group significantly reduces binding affinity for the CB1 receptor. cannabissciencetech.com For instance, Δ9-THC methyl ether displays a Ki value greater than 10,000 nM for the CB1 receptor, indicating a near-total loss of affinity. cannabissciencetech.com Conversely, this modification can sometimes enhance selectivity for the CB2 receptor. cannabissciencetech.com

Nabilone, a synthetic cannabinoid, also features a ketone at the C9 position and acts as a potent, non-selective agonist at both CB1 and CB2 receptors. nih.gov Similarly, certain hexahydrocannabinol (B1216694) (HHC) analogues with a C9-keto group exhibit high affinity for both receptors. nih.gov This suggests the C9-keto group is compatible with receptor binding. However, the profound negative impact of C1-etherification on CB1 affinity likely dominates the SAR for this compound.

| Compound | Key Structural Features | Known/Predicted CB1 Affinity (Ki) | Known/Predicted CB2 Affinity (Ki) | Selectivity Profile |

|---|---|---|---|---|

| This compound | C1-Methyl ether, C9-Ketone | Predicted to be very low (>10,000 nM) | Unknown; potentially low to moderate | Predicted CB1-sparing / possibly CB2-selective |

| Δ9-Tetrahydrocannabinol (Δ9-THC) | C1-Phenolic hydroxyl, Δ9 double bond | ~25-43 nM nih.gov | ~35-36 nM nih.govnih.gov | Non-selective |

| Cannabinol (B1662348) Methyl Ether (CBNM) | C1-Methyl ether, Aromatic C-ring | Predicted to be very low | Unknown | Unknown |

| Nabilone | C9-Ketone, Dimethylheptyl side chain | Potent Agonist nih.gov | Potent Agonist nih.gov | Non-selective |

| Hexahydrocannabinols (HHCs) | Saturated C-ring, C9 modifications vary | Variable; can be high (e.g., 0.16 nM for an analogue) nih.gov | Variable; can be high nih.gov | Variable; can be CB1-selective nih.gov |

The predicted low affinity of this compound for the CB1 receptor is a direct consequence of established cannabinoid SAR principles:

The C1 Phenolic Hydroxyl Group: This group is considered a crucial pharmacophore for high-affinity binding to the CB1 receptor, acting as a hydrogen bond donor. cannabissciencetech.com Its replacement with a methyl ether prevents this hydrogen bonding, drastically reducing affinity. cannabissciencetech.comgovinfo.gov

The C9 Position: Modification at the C9 position significantly modulates receptor activity. While a methyl group at C9 is often optimal for activity, the presence of a ketone is well-tolerated and is a feature of potent synthetic agonists like Nabilone. govinfo.gov In HHCs, a 9-keto group is also associated with high-affinity compounds. nih.gov This indicates that the keto group in this compound is not inherently detrimental to binding and could potentially contribute to CB2 affinity.

The Alkyl Side Chain: The length and branching of the C3 alkyl side chain are pivotal for cannabimimetic potency, influencing the ligand's interaction with a lipophilic pocket in the receptors. nih.govgovinfo.gov The n-pentyl side chain of this compound is identical to that of Δ9-THC.

Cellular Signaling Pathway Modulation by this compound

Cannabinoid receptor activation initiates intracellular signaling cascades. The most prominent of these is the inhibition of adenylyl cyclase and the activation of G-proteins, which can be measured to determine a compound's functional efficacy as an agonist, antagonist, or inverse agonist.

CB1 and CB2 receptors are canonically coupled to inhibitory G-proteins (Gi/Go). researchgate.net Upon agonist binding, the G-protein is activated and proceeds to inhibit the enzyme adenylyl cyclase. This action reduces the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov The potency (EC50) and efficacy (Emax) of a cannabinoid agonist in inhibiting adenylyl cyclase are common measures of its functional activity. lumirlab.com

For example, Δ9-THC is a potent agonist at CB1 receptors, effectively inhibiting adenylyl cyclase. lumirlab.com However, it is considered a weak partial agonist or even an antagonist at CB2 receptors in this assay. researchgate.netlumirlab.com Given the predicted low binding affinity of this compound, particularly at CB1 receptors, it is highly unlikely to be a potent inhibitor of adenylyl cyclase through either receptor. Direct functional studies would be required to confirm this and to determine if it has any partial agonist or antagonist properties.

A more direct measure of G-protein activation is the [35S]GTPγS binding assay. nih.gov This functional assay quantifies the binding of a non-hydrolyzable GTP analogue, [35S]GTPγS, to the Gα subunit of the heterotrimeric G-protein following receptor activation by an agonist. nih.gov An increase in [35S]GTPγS binding relative to a basal state indicates that the compound is acting as an agonist and activating the receptor's G-protein signaling pathway. researchgate.netresearchgate.net

Enzymatic Transformations and Metabolic Pathway Analysis of this compound

The study of how this compound is processed within a biological system is crucial for understanding its potential activity and duration of effect. However, specific research on this compound is sparse.

In Vitro Metabolism Profiling using Liver Microsome Assays (Phase I and Phase II Reactions)

Currently, there are no publicly available studies that have conducted in vitro metabolism profiling of this compound using liver microsome assays. Such assays are essential for identifying the primary routes of metabolism, including Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. While it is known that cannabinoids, in general, are extensively metabolized by liver enzymes, the specific metabolic profile of this 9-keto-methyl ether derivative has not been documented.

Identification of Metabolic Intermediates and Conjugates

As a direct consequence of the lack of in vitro metabolism studies, no specific metabolic intermediates or conjugates of this compound have been identified. The presence of the ketone group at the 9-position and the methyl ether at the 1-position suggests potential metabolic pathways could include reduction of the ketone to a hydroxyl group and O-demethylation of the ether. However, without experimental data, these remain hypothetical.

Elucidation of the Role of Cytochrome P450 Enzymes in Biotransformation

The specific cytochrome P450 (CYP) enzymes involved in the biotransformation of this compound have not been determined. For cannabinoids in general, CYP3A4, CYP2C9, and CYP2C19 are known to be major contributors to their metabolism. It is plausible that these enzymes could also be involved in the metabolism of this compound, but dedicated enzymatic studies are required for confirmation.

Application of Isotopically Labeled Analogs for Metabolic Pathway Tracing

The synthesis of isotopically labeled analogs of this compound would be a powerful tool for tracing its metabolic pathways in complex biological matrices. While the synthesis of the parent compound has been described, there are no reports of the preparation or use of its labeled counterparts for metabolic studies.

Comparative Preclinical Pharmacological Assessments (Non-Human)

The in vivo effects of this compound, particularly its influence on motor function, are a critical area of investigation that remains unexplored.

Locomotor Activity Modulation in Animal Models

There is a complete absence of published research investigating the effects of this compound on locomotor activity in any animal model. Standard preclinical tests, such as open-field tests in rodents, would be necessary to determine if the compound produces stimulatory, sedative, or other effects on motor behavior. Without such data, its potential psychoactive profile and central nervous system effects are unknown.

Hypothermia Induction in Experimental Systems

The induction of hypothermia, or a decrease in core body temperature, is a hallmark physiological response to the administration of cannabinoid receptor 1 (CB1) agonists in various animal models. This effect is a key component of the "cannabinoid tetrad," a battery of tests used to screen for cannabinoid-like activity. The magnitude and duration of the hypothermic response are generally dose-dependent and provide a quantitative measure of a compound's cannabimimetic potency.

In a typical experimental setup, the core body temperature of rodents, such as mice or rats, is monitored continuously using implantable telemetry devices or rectally with a digital thermometer at set time points following the administration of the test compound. Baseline temperatures are established before treatment to ensure the stability of the animal's core temperature.

Below is an illustrative data table showcasing how the hypothermic effects of a novel cannabinoid might be presented.

Illustrative Data: Hypothermic Effects in Mice

| Treatment Group | Peak Temperature Change (°C) | Time to Peak Effect (minutes) | Duration of Effect (minutes) |

| Vehicle Control | -0.2 ± 0.1 | N/A | N/A |

| Compound X (Low Dose) | -1.5 ± 0.3 | 60 | 120 |

| Compound X (Mid Dose) | -2.8 ± 0.4 | 60 | 180 |

| Compound X (High Dose) | -4.1 ± 0.5 | 90 | 240 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Drug Discrimination Paradigms

Drug discrimination is a sophisticated behavioral pharmacology technique used to assess the subjective effects of a novel compound. In this paradigm, animals are trained to recognize the interoceptive (internal) cues produced by a specific drug and to make a differential response to receive a reward. For cannabinoid research, animals, typically rats or mice, are trained to discriminate a known cannabinoid agonist, such as Δ⁹-tetrahydrocannabinol (THC), from a vehicle injection.

Once trained, the animals are tested with the novel compound, in this case, this compound, to determine if it substitutes for the training drug. Full substitution indicates that the novel compound produces subjective effects that are similar to the training drug. The potency and efficacy of the substitution can provide insights into the compound's mechanism of action, particularly its interaction with the CB1 receptor. For instance, studies have shown that synthetic cannabinoids like XLR-11 and UR-144 fully substitute for Δ⁹-THC in mice. frontiersin.org

Given that this compound is a synthetic cannabinoid derivative, it is plausible that it would substitute for THC in a dose-dependent manner in a drug discrimination paradigm. The degree of substitution would likely be correlated with its affinity and efficacy at the CB1 receptor.

An example of how data from a drug discrimination study might be tabulated is provided below.

Illustrative Data: Drug Discrimination in Rats Trained to Discriminate Δ⁹-THC

| Test Compound | Dose | Percentage of Δ⁹-THC-Appropriate Responding |

| Vehicle | - | 10 ± 5 |

| Δ⁹-THC (Training Dose) | 3 mg/kg | 95 ± 3 |

| This compound | 1 mg/kg | 25 ± 8 |

| This compound | 3 mg/kg | 60 ± 10 |

| This compound | 10 mg/kg | 92 ± 6 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Induction of Catalepsy in Preclinical Models

Catalepsy, a state of immobility and failure to correct an externally imposed posture, is another characteristic effect of CB1 receptor agonists and a component of the cannabinoid tetrad. The most common method for assessing catalepsy in rodents is the bar test. In this test, the animal's forepaws are placed on a horizontal bar, and the time it remains in this unusual posture is measured.

The cataleptic effects of cannabinoids are mediated by the CB1 receptor, and the intensity of the effect is typically dose-dependent. For example, Δ⁹-THC methyl ether has been reported to induce catalepsy in mice. nih.gov This suggests that other cannabinoid ethers, including this compound, may also possess cataleptogenic properties. The presence of the ketone group at the C9 position could influence the compound's ability to induce catalepsy by altering its pharmacokinetic or pharmacodynamic properties.

The following table illustrates how data on the induction of catalepsy might be reported.

Illustrative Data: Induction of Catalepsy in Mice (Bar Test)

| Treatment Group | Mean Time on Bar (seconds) |

| Vehicle Control | 5 ± 2 |

| Compound Y (Low Dose) | 25 ± 7 |

| Compound Y (Mid Dose) | 80 ± 15 |

| Compound Y (High Dose) | 150 ± 20 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Stability and Degradation Pathways of 9 Keto Cannabinoid Methyl Ether

Accelerated Stability Studies and Predictive Modeling of Compound Integrity

Accelerated stability studies are a common practice in the pharmaceutical and cannabis industries to predict the shelf-life and degradation kinetics of compounds under various environmental conditions. broughton-group.compharmout.net These studies typically involve subjecting the compound to elevated temperatures and humidity to simulate long-term storage in a shorter timeframe. broughton-group.compharmout.net For cannabinoids, ICH (International Council for Harmonisation) guidelines are often followed, with typical accelerated conditions being 40°C and 75% relative humidity (RH). broughton-group.com

While specific accelerated stability data for 9-Keto-cannabinoid methyl ether is not publicly available, the general principles of cannabinoid stability suggest that it would be susceptible to degradation under such stressed conditions. Predictive modeling, often employing techniques like the Rancimat method for oxidative stability, can provide valuable insights into the stability of cannabinoids and help forecast their potency over time. technologynetworks.com These models are crucial for ensuring consistent dosing and quality of cannabinoid-containing products. technologynetworks.com

Near-infrared (NIR) spectroscopy, coupled with statistical models like partial least squares regression (PLS-R), has also emerged as a rapid, non-destructive method for monitoring cannabinoid degradation and the impact of storage conditions. technologynetworks.com Such predictive models are essential for quality control in the cultivation and manufacturing of cannabinoid products. technologynetworks.com

A proposed experimental framework for assessing the stability of this compound would involve accelerated stability studies at 40°C/75% RH, with monitoring by a stability-indicating method like UPLC (Ultra-Performance Liquid Chromatography). The data from such studies could then be used to extrapolate the compound's shelf-life via Arrhenius modeling.

Table 1: General Conditions for Accelerated Stability Testing of Cannabinoids

| Parameter | Condition | Purpose |

| Temperature | 40°C ± 2°C | To accelerate chemical degradation |

| Relative Humidity | 75% RH ± 5% RH | To assess the impact of moisture |

| Duration | Up to 6 months | To simulate long-term storage |

| Analysis Intervals | 0, 3, and 6 months | To monitor the degradation profile over time |

| Analytical Method | HPLC or UPLC | To quantify the parent compound and detect degradation products |

This table represents a general protocol for accelerated stability testing of cannabinoids and is not based on specific experimental data for this compound.

Identification and Characterization of Degradation Products

The degradation of cannabinoids can lead to the formation of various by-products, which may have different pharmacological profiles and could potentially pose safety concerns. broughton-group.com The primary degradation pathways for cannabinoids like THC and CBD are influenced by factors such as light, heat, oxygen, and pH. broughton-group.comnih.gov

Given the structure of this compound, several degradation pathways can be anticipated:

Oxidation: The presence of the ketone group at the C9 position makes the compound susceptible to oxidative reactions. Oxidation is a common degradation pathway for many cannabinoids, often leading to a decrease in potency. broughton-group.com

Hydrolysis: The methyl ether group could potentially undergo hydrolysis under acidic or basic conditions, although ethers are generally more stable than esters.

Isomerization: Similar to THC, which can isomerize to the more stable delta-8-THC, this compound could potentially undergo isomerization, especially under acidic conditions. nih.govhubspotusercontent-na1.net

The identification and characterization of these potential degradation products would require advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. A comprehensive study would involve subjecting the compound to forced degradation under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) to generate and identify the resulting degradants.

Table 2: Potential Degradation Products of Cannabinoids and Their Formation Conditions

| Cannabinoid | Degradation Product | Formation Condition |

| Δ⁹-THC | Cannabinol (B1662348) (CBN) | Oxidation, exposure to light |

| Δ⁹-THC | Δ⁸-THC | Acidic conditions |

| CBD | Δ⁹-THC, Δ⁸-THC | Acidic conditions |

| CBD | Cannabidiol quinone (CBDQ) | Aerobic oxidation |

This table illustrates common degradation pathways for major cannabinoids, providing a basis for predicting the degradation of this compound. broughton-group.comnih.govhubspotusercontent-na1.net

Factors Influencing Compound Stability (e.g., Solvent Effects, Storage Conditions)

The stability of this compound, like other cannabinoids, is significantly influenced by a variety of external factors.

Solvent Effects: The choice of solvent can impact the stability of cannabinoids. For instance, some studies have shown that cannabinoids can be less stable in ethanol (B145695) compared to other solvents. The use of different solvents during analytical testing, such as acetonitrile (B52724) versus methanol, can also influence the identification of degradation products.

Storage Conditions:

Temperature: Elevated temperatures accelerate degradation. broughton-group.com For long-term storage, refrigeration or freezing is generally recommended to maintain the integrity of cannabinoid compounds. canada.ca

Light: Exposure to light, particularly UV light, is a major factor in cannabinoid degradation. broughton-group.comnih.gov Storing the compound in light-resistant containers is crucial.

Oxygen: The presence of oxygen can lead to oxidative degradation. broughton-group.com Storing the compound under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

pH: Acidic or basic conditions can catalyze degradation reactions. broughton-group.comnih.gov Therefore, maintaining a neutral pH environment is important for stability.

To ensure the reproducibility of stability studies, it is essential to meticulously document all experimental parameters, including lot numbers of the compound, precise storage conditions, and the purity of the solvents used.

Table 3: Summary of Factors Affecting Cannabinoid Stability

| Factor | Effect on Stability | Mitigation Strategy |

| Light | Accelerates degradation, particularly oxidation. broughton-group.comnih.gov | Store in amber or opaque containers. broughton-group.com |

| Heat | Increases the rate of chemical reactions, leading to faster degradation. broughton-group.com | Store at controlled room temperature or under refrigeration/freezing. canada.ca |

| Oxygen | Promotes oxidative degradation. broughton-group.com | Store in airtight containers, potentially under an inert gas. broughton-group.com |

| pH | Acidic or basic conditions can catalyze degradation and isomerization. broughton-group.comnih.gov | Maintain a neutral pH environment. |

| Solvent | Can influence degradation rates and pathways. | Select appropriate, high-purity solvents for storage and analysis. |

This table summarizes the key environmental factors known to affect the stability of cannabinoids in general.

Future Research Trajectories and Identified Knowledge Gaps for 9 Keto Cannabinoid Methyl Ether

Rational Design and Synthesis of Novel Analogs for Targeted Receptor Selectivity

The rational design of new chemical entities based on the 9-Keto-cannabinoid methyl ether scaffold is a crucial trajectory for future research. The primary goal is to develop analogs with high affinity and, most importantly, high selectivity for either the CB1 or CB2 cannabinoid receptor. nih.govnih.gov Selective activation or inhibition of these receptors is key to achieving desired therapeutic effects while minimizing undesirable side effects, such as the psychoactivity associated with CB1 receptor activation in the central nervous system. rsc.orgdigitellinc.com

This compound serves as an ideal starting point or precursor for such synthetic endeavors. nih.gov The existing ketone and methyl ether groups offer unique electronic and steric properties compared to traditional cannabinoids like Δ9-THC. Knowledge gaps remain regarding how these specific functionalities influence receptor interaction and how they can be leveraged to achieve selectivity.

Future research directions should include:

Structural Modification and SAR Studies: Systematically modifying the core structure of this compound. This includes altering the length and branching of the C3 alkyl side chain, introducing different functional groups on the aromatic ring, and modifying the ketone at C9 to explore a full structure-activity relationship (SAR).

Bioisosteric Replacement: Employing classical medicinal chemistry strategies, such as replacing the methyl ether with other small ether groups or bioisosteres, to fine-tune the molecule's pharmacokinetic and pharmacodynamic properties. nih.gov Studies on other cannabinoid ethers have shown that such modifications significantly impact receptor binding and in vivo activity. nih.govcannabissciencetech.com

Computational Modeling: Using in-silico docking studies with crystal structures of CB1 and CB2 receptors to predict the binding modes of newly designed analogs. cannabissciencetech.comyoutube.com This can help prioritize the synthesis of compounds most likely to exhibit high affinity and selectivity, thereby streamlining the drug discovery process.

The table below outlines potential research paths for analog design.

| Structural Modification Target | Rationale | Desired Outcome | Relevant Research Principle |

| C3-Alkyl Chain | The lipophilic side chain is critical for receptor affinity. | Modulate potency and selectivity between CB1 and CB2. | Structure-Activity Relationship (SAR) studies. chemrxiv.org |

| C1-Methoxy Group | The methyl ether replaces the phenolic hydroxyl, altering hydrogen bonding potential. | Improve metabolic stability and fine-tune receptor interaction. | Bioisosteric replacement and prodrug design. nih.govcannabissciencetech.com |

| C9-Keto Group | The ketone introduces a polar, hydrogen-bond accepting feature. | Enhance selectivity or introduce novel receptor interactions. | Scaffold hopping and functional group modification. rsc.org |

| Tricyclic Core | The core scaffold determines the overall shape and fit within the receptor binding pocket. | Develop analogs with novel conformational properties for improved selectivity. | Rational drug design based on receptor structures. nih.govyoutube.com |

Development of Enhanced Analytical Methodologies for Complex Matrices

The proliferation of new and structurally diverse synthetic cannabinoids presents a major challenge for analytical laboratories tasked with their detection and quantification. brjac.com.brcapes.gov.br For this compound and its future analogs, there is a critical need to develop and validate robust analytical methods capable of identifying these compounds in complex matrices.

The primary knowledge gap is the absence of established analytical protocols and certified reference materials for this specific compound. Detecting and accurately measuring its concentration in matrices such as herbal products, edibles, and biological samples (e.g., blood, urine, hair) is fraught with difficulty. nih.govnih.gov These matrices often contain interfering substances that can compromise the accuracy of results. nih.gov Furthermore, synthetic cannabinoids can degrade or be converted into other compounds during extraction and analysis, leading to potential misidentification. nih.gov

Future research must focus on:

Method Development and Validation: Creating specific and sensitive methods using advanced instrumentation like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HR-MS). brjac.com.brnih.gov These methods must be rigorously validated for accuracy, precision, and selectivity in each matrix of interest.

Metabolite Identification: Characterizing the metabolic fate of this compound. A significant challenge in forensic and clinical toxicology is that the parent compound may be rapidly metabolized, requiring analytical methods to target its metabolites instead. brjac.com.br

Standardization and Reference Material Synthesis: Synthesizing and certifying analytical standards for this compound and its primary metabolites. The availability of these standards is essential for the accurate quantification and reliable confirmation of the compound's presence.

Addressing these analytical challenges is fundamental for supporting both forensic investigations and future pharmacological and toxicological studies. nih.gov

Systematic Comparative Pharmacological Studies with Newly Emerging Cannabinoids

A profound gap exists in the pharmacological understanding of this compound. While its synthesis is documented, its effects on the endocannabinoid system are not well-characterized in publicly available literature. It is crucial to conduct systematic pharmacological studies to determine its profile and compare it with both classical cannabinoids like Δ9-THC and the ever-growing list of emerging synthetic cannabinoids. annualreviews.org

Many synthetic cannabinoids exhibit pharmacology that is distinct from Δ9-THC, often acting as high-efficacy full agonists at the CB1 receptor, whereas THC is a partial agonist. nih.govnih.gov This difference in efficacy can lead to significantly more intense and unpredictable physiological and toxicological effects. researchgate.netwikipedia.org The pharmacological properties of this compound—including its receptor binding affinity, functional activity (agonist, antagonist, or inverse agonist), and receptor selectivity—are currently unknown.

Future research should be structured to systematically evaluate:

In Vitro Receptor Profiling: Conducting radioligand binding assays to determine the affinity (Ki) of this compound and its analogs for CB1 and CB2 receptors. This should be followed by functional assays (e.g., cAMP accumulation or G-protein activation assays) to measure their efficacy.

Comparative Analysis: Directly comparing the in vitro and in vivo pharmacological profiles of these new compounds against well-characterized cannabinoids. This will help to contextualize their potency and potential for psychoactive or therapeutic effects.

The following table proposes a framework for these comparative studies.

| Pharmacological Parameter | Methodology | Comparative Compounds | Objective |

| Receptor Binding Affinity (Ki) | Radioligand Displacement Assays | Δ9-THC, CP-55,940, JWH-018 | Quantify binding potency at CB1 and CB2 receptors. |

| Functional Activity (Efficacy) | cAMP Inhibition, β-arrestin, or G-protein activation assays | Δ9-THC (partial agonist), WIN-55,212-2 (full agonist) | Determine if the compound is a partial/full agonist, antagonist, or inverse agonist. nih.govnih.gov |

| In Vivo Psychoactivity | Rodent behavioral models (e.g., tetrad assay: locomotor activity, catalepsy, hypothermia, analgesia) | Δ9-THC, Synthetic Cannabinoids (e.g., JWH-018) | Assess CB1-mediated behavioral effects and relative potency. nih.gov |

| Metabolic Stability | In vitro incubation with liver microsomes | Δ9-THC | Evaluate the rate of metabolism and identify major metabolic pathways. nih.gov |

By systematically addressing these research areas, the scientific community can build a comprehensive understanding of this compound, paving the way for the potential development of novel therapeutic agents or ensuring its accurate identification for forensic purposes.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing or isolating 9-keto-cannabinoid methyl ether, and how do these approaches impact analytical reproducibility?

- Methodology : Isolation from Cannabis plants (via phytochemical extraction) and chemical synthesis (e.g., derivatization of cannabinol or oxidation of cannabinolic acid) are primary methods . For analytical reproducibility, chromatographic purification (HPLC/GC-MS) is critical due to structural similarities with other phytocannabinoids. Batch-specific analytical certificates (e.g., NMR, LC-MS) are recommended to validate purity .

- Challenges : Contaminants from plant matrices (e.g., terpenes) or incomplete derivatization can skew results. Standardized protocols for solvent selection (e.g., acetonitrile or toluene) and storage (-20°C) are essential .

Q. How is the structural characterization of this compound validated in research settings?

- Techniques : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are used to confirm molecular weight (324.464 g/mol) and canonical structure . Comparative studies with reference standards (e.g., exo-Tetrahydrocannabivarin methyl ether) help resolve stereochemical ambiguities .

- Data Interpretation : Cross-referencing with databases like PubChem (CID 628150) and NIST Chemistry WebBook ensures alignment with published spectral data .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Guidelines : Treat as hazardous until toxicological data are available. Use fume hoods, PPE (gloves, lab coats), and avoid inhalation/skin contact. Safety Data Sheets (SDS) must be reviewed prior to use .

- Waste Management : Follow CLP Regulation (EC) No 1272/2008 for disposal. Ethanol or acetonitrile solutions require neutralization before disposal .

Advanced Research Questions

Q. What experimental designs are optimal for resolving contradictions in pharmacological data for this compound?

- Approach : Comparative in vitro assays (e.g., receptor binding studies using CB1/CB2 transfected cells) and enantiomer-specific analyses (e.g., 9(S)-hexahydrocannabiphorol analogs) can clarify structure-activity relationships .

- Data Validation : Include negative controls (e.g., Δ9-THC) and validate findings via dose-response curves. Address batch variability by sourcing from certified suppliers (e.g., Cayman Chemical) .

Q. How can researchers mitigate confounding variables when studying the metabolic pathways of this compound?

- Methodology : Use isotopically labeled analogs (e.g., 13C or deuterated derivatives) to track metabolic intermediates via mass spectrometry. Liver microsome assays (human/rodent) are recommended for phase I/II metabolism profiling .

- Challenges : Cross-reactivity with endogenous lipids may occur. Normalize data to protein content and validate with knockdown models (e.g., CYP450 inhibitors) .

Q. What strategies are effective for elucidating the therapeutic potential of this compound in preclinical models?

- Study Design : Use rodent models of inflammation (e.g., carrageenan-induced edema) or neuropathic pain (e.g., chronic constriction injury). Compare efficacy to cannabinol (CBN) and monitor off-target effects via toxicogenomic profiling .

- Ethical Considerations : Adhere to OECD guidelines for animal welfare and obtain prior approval from institutional review boards .

Q. How can conflicting data on the stability of this compound in solution be resolved?

- Experimental Framework : Accelerated stability studies (40°C/75% RH) with UPLC monitoring. Test solvents (e.g., acetonitrile vs. methanol) to identify degradation products. Shelf-life extrapolation via Arrhenius modeling is advised .

- Documentation : Report lot numbers, storage conditions, and solvent purity (e.g., HPLC-grade) to enhance reproducibility .

Q. What are the knowledge gaps in the biosynthetic pathways of this compound, and how can they be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.